6-(4-Bromophenyl)-2-chloro-4-phenylnicotinonitrile
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Overview
Description
6-(4-Bromophenyl)-2-chloro-4-phenylnicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles It is characterized by the presence of a bromophenyl group, a chlorophenyl group, and a nitrile group attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-2-chloro-4-phenylnicotinonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Chlorination: The addition of a chlorine atom to another phenyl ring.
Nitrile Formation:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromophenyl)-2-chloro-4-phenylnicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms new carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
6-(4-Bromophenyl)-2-chloro-4-phenylnicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: It is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 6-(4-Bromophenyl)-2-chloro-4-phenylnicotinonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
6-(4-Chlorophenyl)-2-bromo-4-phenylnicotinonitrile: Similar structure but with the positions of bromine and chlorine swapped.
6-(4-Methylphenyl)-2-chloro-4-phenylnicotinonitrile: Similar structure with a methyl group instead of a bromine atom.
6-(4-Fluorophenyl)-2-chloro-4-phenylnicotinonitrile: Similar structure with a fluorine atom instead of a bromine atom.
Uniqueness
6-(4-Bromophenyl)-2-chloro-4-phenylnicotinonitrile is unique due to the specific combination of bromine and chlorine atoms, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C18H10BrClN2 |
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Molecular Weight |
369.6 g/mol |
IUPAC Name |
6-(4-bromophenyl)-2-chloro-4-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C18H10BrClN2/c19-14-8-6-13(7-9-14)17-10-15(12-4-2-1-3-5-12)16(11-21)18(20)22-17/h1-10H |
InChI Key |
KJKCXMQIIQOEQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)Cl)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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